molecular formula C19H18F2N2O3S B2505465 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide CAS No. 932364-21-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide

Cat. No.: B2505465
CAS No.: 932364-21-1
M. Wt: 392.42
InChI Key: GGDJYTBVMFVTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18F2N2O3S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various sulfonamide derivatives, including compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide, focusing on their structural and spectroscopic properties. These studies contribute to the understanding of the chemical characteristics and potential applications of these compounds in different scientific fields, such as dyes and pigments, and pharmaceuticals (Rufchahi & Gilani, 2012; Reddy et al., 2016).

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. These compounds have been evaluated for their ability to inhibit cancer cell growth, with some showing promising in vitro anticancer activities against various cancer cell lines. The mechanisms of action often involve the inhibition of specific enzymes or pathways crucial for cancer cell survival, such as carbonic anhydrase isozymes or the activation of pro-apoptotic genes (Cumaoğlu et al., 2015; Al-Said et al., 2010).

Molecular Interactions and Mechanisms

Research has also focused on understanding the molecular interactions and mechanisms of action of these compounds. Studies have detailed how specific structural features contribute to their biological activity, including their interactions with enzymes and potential therapeutic targets. For instance, the exploration of compounds bearing the sulfonamide moiety has led to insights into their binding with enzymes like human carbonic anhydrase, highlighting the role of these interactions in their pharmacological effects (Buemi et al., 2019).

Photodynamic Therapy Applications

The potential of related compounds for use in photodynamic therapy (PDT) has been investigated. Studies on organometallic compounds, including those with quinoline and sulfonamide components, have shown their effectiveness as singlet oxygen generators, a critical property for PDT agents. These findings suggest the possibility of using such compounds for targeted cancer treatments, highlighting the versatility of sulfonamide derivatives in therapeutic applications (Leonidova et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide” is not specified in the available literature.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3S/c20-14-5-7-16(21)18(11-14)27(25,26)22-15-6-8-17-13(10-15)2-1-9-23(17)19(24)12-3-4-12/h5-8,10-12,22H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDJYTBVMFVTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.